Tolterodine
Overview
Description
Tolterodine is a muscarinic receptor antagonist used primarily to treat overactive bladder with symptoms of urinary frequency, urgency, and incontinence . It is marketed under various brand names, including Detrol and Detrusitol . This compound works by blocking muscarinic receptors in the bladder, thereby reducing bladder contractions and alleviating symptoms of overactive bladder .
Preparation Methods
Tolterodine can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenyl-3-(2-hydroxy-5-methylphenyl)propanoic acid with diisopropylamine . This reaction typically occurs under controlled conditions to ensure high enantiomeric purity . Industrial production methods often involve the use of advanced techniques such as coacervation phase separation to prepare this compound tartrate proniosomes . These methods are designed to optimize the drug’s release profile and stability .
Chemical Reactions Analysis
Tolterodine undergoes several types of chemical reactions, including oxidation and N-dealkylation . The primary oxidative pathway involves the hydroxylation of this compound to form 5-hydroxymethylthis compound, catalyzed by the enzyme CYP2D6 . Another significant reaction is N-dealkylation, which produces N-dealkylated this compound and N-dealkylated 5-hydroxymethylthis compound, catalyzed by CYP3A . The major products formed from these reactions are this compound acid and its N-dealkylated derivatives .
Scientific Research Applications
Tolterodine has a wide range of scientific research applications. In medicine, it is used to treat overactive bladder and improve urinary symptoms following ureteral stent placement . Research has shown that this compound is effective in reducing urinary frequency, urgency, and incontinence . Additionally, this compound has been studied for its potential use in transdermal delivery systems, such as cationic elastic liposomes, to improve its bioavailability and reduce side effects . In chemistry, this compound’s interactions with various receptors and enzymes have been extensively studied to understand its pharmacodynamics and pharmacokinetics .
Mechanism of Action
Tolterodine acts as a competitive antagonist of muscarinic receptors, specifically the M2 and M3 subtypes . By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter responsible for bladder contractions . This leads to a reduction in bladder muscle activity, thereby alleviating symptoms of overactive bladder . The primary molecular targets of this compound are the muscarinic receptors in the bladder, and its effects are mediated through the inhibition of cholinergic signaling pathways .
Comparison with Similar Compounds
Tolterodine is often compared with other antimuscarinic drugs used to treat overactive bladder, such as oxybutynin, solifenacin, and trospium . While all these compounds share a similar mechanism of action, this compound is known for its better tolerability and fewer side effects compared to oxybutynin . Solifenacin and trospium also have similar efficacy, but this compound’s unique pharmacokinetic profile, including its high specificity for muscarinic receptors, sets it apart . This specificity results in fewer adverse effects, making this compound a preferred choice for many patients .
Properties
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGJQPCLVADCPB-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023687 | |
Record name | (R)-(+)-Tolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.34e-03 g/L | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, act as competitive antagonists at muscarinic receptors. This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder. | |
Record name | Tolterodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
124937-51-5 | |
Record name | Tolterodine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolterodine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01036 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R)-(+)-Tolterodine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHE7A56U7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolterodine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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